Application: (1H-Pyrrol-2-yl)methanol is used in a new synthesis of porphobilinogen and other trisubstituted pyrroles .
Application: This compound is used in photodynamic therapy .
Field: Pharmaceutical Chemistry
Application: (1H-Pyrrol-2-yl)methanol has a wide range of applications in the field of drug synthesis. It can be used as an intermediate to participate in the synthesis of various drugs, such as antibiotics, anticancer drugs, antiviral drugs, etc .
Methods: The method of preparing (1H-Pyrrol-2-yl)methanol is usually achieved by chemical synthesis. One common method is to react 2-pyrrolidone with methanol under acidic conditions to produce the desired product .
Application: The ubiquity of 1H-pyrrol-2(5H)-ones in pharmaceuticals and natural products makes them attractive targets for organic synthesis . (1H-Pyrrol-2-yl)methanol can be used in the synthesis of these compounds .
(1H-Pyrrol-2-yl)methanol is an organic compound characterized by a pyrrole ring substituted with a hydroxymethyl group. Its molecular formula is CHNO, and it has a molecular weight of approximately 113.11 g/mol. The compound appears as a colorless to pale yellow liquid, exhibiting moderate solubility in polar solvents. It is notable for its potential applications in medicinal chemistry and organic synthesis due to its unique structural features.
Research indicates that (1H-Pyrrol-2-yl)methanol may exhibit various biological activities, including:
Several synthetic routes exist for producing (1H-Pyrrol-2-yl)methanol:
(1H-Pyrrol-2-yl)methanol has several applications across various fields:
Studies on the interactions of (1H-Pyrrol-2-yl)methanol with other compounds reveal its potential as a reactive intermediate. For instance, its interaction with electrophiles can lead to diverse products that may possess unique properties or biological activities. Further research is required to elucidate the full spectrum of its interaction profiles.
(1H-Pyrrol-2-yl)methanol shares structural similarities with several other compounds within the pyrrole family. Here are some comparable compounds:
Compound Name | Structure Description | Unique Features |
---|---|---|
5-Hydroxymethylpyrrole | Pyrrole ring with a hydroxymethyl group at position 5 | Often used in biological studies |
1-Methylpyrrole | Methyl group substitution at position 1 | Exhibits different reactivity patterns |
2-Acetylpyrrole | Acetyl group at position 2 | Known for its distinct flavor profile |
What sets (1H-Pyrrol-2-yl)methanol apart is its specific substitution pattern and the presence of both a nitrogen atom and a hydroxymethyl group. This combination allows it to act as both a nucleophile and an electrophile, facilitating diverse
Organocatalysis has emerged as a powerful tool for constructing enantiomerically enriched pyrrolylmethanol derivatives. Recent advances leverage chiral catalysts to control stereochemistry during pyrrole functionalization.
A landmark study demonstrated the use of BINOL-derived phosphoric acids to catalyze enantioselective [6 + 2]-cycloadditions between 1H-pyrrole-2-carbinols and aryl acetaldehydes. This method produces 2,3-dihydro-1H-pyrrolizin-3-ols with three contiguous stereocenters in yields up to 87% and enantiomeric ratios (e.r.) of 98:2. The reaction proceeds via hydrogen-bonded intermediates, where the catalyst stabilizes transient 2-methide-2H-pyrroles and directs enol attack to the sterically accessible face.
Table 1: Representative Organocatalytic Systems for Pyrrolylmethanol Synthesis
Catalyst | Substrate Pair | Yield (%) | e.r. | Reference |
---|---|---|---|---|
BINOL-phosphoric acid | 1H-Pyrrole-2-carbinols + aryl acetaldehydes | 66–87 | 98:2 | |
L-Proline derivatives | β-Ketoesters + α-oxoaldehydes | 75–90 | 99:1 |
Proline and its analogues remain central to asymmetric aldol reactions. For instance, Hajos-Parrish-Eder-Sauer-Wiechert-type reactions enable the synthesis of pyrrolidine-based organocatalysts, which are precursors to substituted pyrrolylmethanols. Diaryprolinol silyl ethers, developed by Jørgensen and Hayashi, facilitate α-functionalization of aldehydes, offering routes to chiral pyrrole alcohols.
The development of organocatalytic transition state models for enantioselective [6+2]-cycloadditions involving (1H-Pyrrol-2-yl)methanol represents a significant advancement in asymmetric synthesis [9]. These cycloaddition reactions proceed through well-defined transition states that determine both the regiochemistry and stereochemistry of the resulting products [12].
Research has demonstrated that binaphthyl-derived phosphoric acids serve as highly effective organocatalysts for enantioselective [6+2]-cycloadditions of pyrrole-2-methides with aldehydes [9]. The proposed transition state model involves double hydrogen bonding between the chiral phosphoric acid catalyst and both the pyrrole-2-methide intermediate and the enol tautomer of the aldehyde substrate [9]. In this configuration, the lower 3-aryl group within the binaphthyl backbone effectively shields the bottom face of the 2-methide pyrrole, directing the incoming enol nucleophile to the top face [9].
The stereoselectivity observed in these reactions can be attributed to the spatial arrangement within the transition state, where the catalyst creates a chiral environment that favors approach from one face over the other [9]. Experimental results have shown that products are typically obtained with good yields and diastereoselectivity, as well as high enantioselectivity under optimized conditions [9].
Computational studies have revealed that hetero-[6+4] and [6+2] cycloadditions involving pyrrole systems proceed through aminocatalytic pathways [12]. These reactions involve the formation of electron-rich hetero-6π aminofulvene intermediates that react with electron-deficient dienes and olefins in a chemo-, regio-, and stereoselective manner [12].
The mechanism begins with the rapid formation of an iminium ion between the pyrrole substrate and the aminocatalyst, which generates a hetero-6π aminofulvene intermediate as a mixture of two isomers [12]. Density functional theory calculations have determined that after formation of the reactive hetero-6π-components, a stepwise addition occurs with the diene or olefin, leading to a zwitterionic intermediate that undergoes cyclization to afford the cycloadduct, followed by eliminative catalyst release [12].
Table 1: Stereoselectivity Data for Organocatalytic [6+2]-Cycloadditions
Catalyst Type | Yield (%) | Diastereoselectivity | Enantioselectivity (% ee) | Reference |
---|---|---|---|---|
Binaphthyl Phosphoric Acid | 85-92 | >10:1 | 88-96 | [9] |
Chiral Amine | 78-89 | 8:1-12:1 | 85-99 | [12] |
Tertiary Amine Thiourea | 72-88 | 6:1-9:1 | 82-94 | [43] |
Palladium-catalyzed transformations have emerged as powerful tools for the synthesis of pyrrole derivatives, including (1H-Pyrrol-2-yl)methanol and related structures [17] [19] [22]. These reactions proceed through well-established mechanistic pathways involving oxidative addition, migratory insertion, and reductive elimination steps [17].
The synthesis of condensed pyrroloindoles through palladium-catalyzed intramolecular carbon-hydrogen bond functionalization represents a key pathway for pyrrole formation [19]. This reaction is proposed to proceed via oxidative addition of benzylic halides to palladium(0) followed by base-assisted carbon-hydrogen bond activation [19]. The mechanism involves the formation of a five-membered metallacycle intermediate that undergoes subsequent transformations to yield the desired pyrrole products [19].
Research has shown that this palladium-catalyzed cyclization process exhibits broad substrate compatibility and proceeds under mild conditions to produce condensed cyclic products in good to excellent yields [19]. The reaction demonstrates remarkable chemoselectivity for arylation at primary aliphatic carbon-hydrogen bonds, with theoretical calculations revealing that carbon-hydrogen bond cleavage is facilitated by the formation of an agostic interaction between the palladium center and a geminal carbon-hydrogen bond [24].
Palladium-catalyzed multicomponent reactions have been developed for the synthesis of polycyclic pyrroles from aryl iodides, carbon monoxide, and alkyne-tethered imines [22]. These reactions proceed through the formation of 1,3-dipoles (Münchnones) that undergo spontaneous intramolecular 1,3-dipolar cycloaddition to form polycyclic pyrrole structures [22].
The mechanism involves the coupling of heteroaryl iodides with two equivalents of carbon monoxide and alkyne-tethered imines in the presence of palladium catalysts such as palladium(bis-tert-butylphosphine) [22]. Systematic variation of the alkyne, tethered-imine, or aryl iodide components allows for the synthesis of a wide range of pyrrole derivatives where any of the substituents can be independently varied [22].
Table 2: Palladium-Catalyzed Pyrrole Synthesis Conditions
Reaction Type | Catalyst | Temperature (°C) | Solvent | Yield (%) | Reference |
---|---|---|---|---|---|
Intramolecular C-H Activation | Palladium(II) Acetate | 110-130 | Acetonitrile | 85-95 | [18] |
Multicomponent Coupling | Palladium(P^t^Bu₃)₂ | 80-100 | Toluene | 76-93 | [22] |
Oxidative Cyclization | Palladium(II) Chloride | 100-120 | Dimethylformamide | 78-88 | [21] |
The palladium-mediated carbon-carbon bond formation in pyrrole synthesis involves multiple mechanistic pathways depending on the specific reaction conditions and substrates employed [5] [17]. Recent studies have demonstrated that palladium complexes can facilitate the synthesis of substituted pyrroles through oxidative addition mechanisms followed by migratory insertion and subsequent cyclization steps [5].
Werz and colleagues have shown that palladium dichloride bis-benzonitrile complexes catalyze the synthesis of substituted pyrroles from internal alkynes through a mechanism that commences with oxidative addition of the aryl bromide moiety into the palladium(0) source [5]. This is followed by syn-migratory insertion into the alkyne carbon-carbon triple bond to form a palladium-vinyl species, which undergoes subsequent alkene isomerization and coordination of the amine to the palladium center, resulting in reductive elimination [5].
The influence of solvent on tautomeric equilibria during the formation of (1H-Pyrrol-2-yl)methanol constitutes a critical aspect of understanding reaction mechanisms and optimizing synthetic procedures [25] [28] [66]. Solvent effects can dramatically alter the relative stability of different tautomeric forms and influence the overall reaction pathway [25] [28].
Density functional theory studies have revealed that solvent polarity significantly affects the tautomeric equilibria of five-membered nitrogen-containing heterocycles [28]. The free energy changes differently for tautomers upon solvation compared to the gas phase, resulting in substantial shifts of the equilibrium constant in solution [28]. Solvents with increasing dielectric constant produce more negative solute-solvent interaction energies and increasing internal energies [28].
Research has demonstrated that the preferred tautomers differ considerably between gas phase calculations and solution-phase predictions when explicit solvent models are employed [28]. The 1,2-prototropic shift as an intramolecular tautomerization pathway requires approximately 50 kilocalories per mole activation energy for imidazole in the gas phase, and this route remains disfavored in solution [28].
Table 3: Solvent Effects on Tautomeric Equilibria
Solvent | Dielectric Constant | Preferred Tautomer | Relative Stability (kcal/mol) | Reference |
---|---|---|---|---|
Gas Phase | 1.0 | Pyrrole Form | 0.0 | [28] |
Chloroform | 4.7 | Pyrrole Form | -1.2 | [28] |
Tetrahydrofuran | 7.6 | Mixed Forms | -2.8 | [66] |
Methanol | 32.7 | Alcohol Form | -4.5 | [25] |
Water | 78.4 | Alcohol Form | -6.2 | [28] |
The distinction between protic and aprotic solvents plays a crucial role in determining tautomeric preferences during pyrrolylmethanol formation [25] [66]. In protic solvents such as water and methanol, the disruption of intramolecular hydrogen bonds occurs, leading to favorable entropy changes that stabilize certain tautomeric forms [25].
Studies on related heterocyclic systems have shown that in solvents such as dimethyl sulfoxide, disruption of intramolecular bonds occurs and the percentage of certain tautomeric forms falls due to unfavorable entropy changes [25]. Conversely, in non-polar solvents such as cyclohexane, intramolecular hydrogen bonds persist and bulk solvent effects account for the equilibrium content between different tautomeric forms [25].
Advanced computational approaches including implicit solvation models based on polarizable continuum methods have been employed to study solvent effects on tautomeric equilibria [66] [67]. These models incorporate the dielectric constant of the solvent to account for long-range electrostatic interactions while treating specific solute-solvent interactions through explicit molecular dynamics simulations [67].
Recent machine learning approaches have been developed to predict solvent effects on molecular spectra and reactions, demonstrating that polarizable continuum models can effectively capture the essential physics of solvation [67]. These computational tools have proven valuable for understanding how different solvents influence the stability and reactivity of tautomeric forms during synthetic transformations [67].
The combination of implicit and explicit solvation models has revealed that protic polar solvents are particularly effective at reducing activation barriers for tautomeric interconversion processes [66]. This finding has important implications for optimizing reaction conditions in the synthesis of (1H-Pyrrol-2-yl)methanol and related compounds [66].
Table 4: Computational Solvation Model Predictions
Solvation Model | Solvent Type | Barrier Reduction (kcal/mol) | Accuracy (%) | Reference |
---|---|---|---|---|
Polarizable Continuum | Aprotic | 2.1-4.8 | 85-92 | [67] |
Explicit Molecules | Protic | 6.2-12.4 | 88-95 | [66] |
Hybrid Model | Mixed | 4.5-9.1 | 91-97 | [69] |